molecular formula C16H23NO B5789376 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide

2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5789376
M. Wt: 245.36 g/mol
InChI Key: QXEQVIOKZDNNLO-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a novel chemical compound with potential applications in scientific research. This compound is also known as HDAC inhibitor and has been found to have significant effects on biological systems. In

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the inhibition of HDAC enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC enzymes, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide can increase the acetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC enzymes. This property allows researchers to study the effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. One direction is the exploration of its potential as a therapeutic agent for cancer and neurological disorders. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. Additionally, the use of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in combination with other drugs or therapies is an area of future research.
In conclusion, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a promising compound with potential applications in scientific research. Its ability to selectively inhibit HDAC enzymes has made it a valuable tool for studying gene expression and cellular processes. Further research is needed to explore its potential as a therapeutic agent and to develop more potent and selective HDAC inhibitors.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to yield the final compound. This method is a straightforward and efficient way to synthesize 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide.

Scientific Research Applications

2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant applications in scientific research. This compound is a histone deacetylase (HDAC) inhibitor, which means it can alter the expression of genes by inhibiting HDAC enzymes. This property has made 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide a promising compound for the treatment of cancer, neurological disorders, and other diseases.

properties

IUPAC Name

2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEQVIOKZDNNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide

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